4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a synthetic compound belonging to the spirocyclic class of molecules. These compounds are characterized by a unique three-dimensional structure that includes a spiro junction, where two rings are connected through a single atom. The presence of a fluorobenzyl group and an oxa-diazaspiro core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dimethylformamide to tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted spirocyclic compounds .
Scientific Research Applications
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The spirocyclic structure provides conformational rigidity, which can improve the selectivity and potency of the compound .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibition of METTL3.
Spiro[5.5]undecane derivatives: These compounds exhibit similar structural features but differ in their functional groups and biological activities.
Uniqueness
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one stands out due to its unique combination of a fluorobenzyl group and an oxa-diazaspiro core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-13-4-2-1-3-12(13)9-18-11-15(20-10-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRDNPLJIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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